molecular formula C7H14N2 B8095644 N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl

Cat. No.: B8095644
M. Wt: 126.20 g/mol
InChI Key: QWZGBZNTIUPYQV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl (CAS 149724-22-1) is a bicyclic amine derivative with a 3-azetidinamine core modified by a cyclopropyl group at the nitrogen atom and a methyl substituent at the 3-position of the azetidine ring. The hydrochloride salt form enhances its physicochemical properties, particularly water solubility and bioavailability, which are critical for pharmaceutical applications .

Properties

IUPAC Name

N-cyclopropyl-3-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(4-8-5-7)9-6-2-3-6/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZGBZNTIUPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This route leverages the Staudinger [2+2] cycloaddition to construct the azetidinone intermediate, followed by reductive amination to introduce the cyclopropylamine moiety.

Procedure

  • Imine Formation : React 3,4,5-trimethoxybenzaldehyde with methylamine in ethanol to form the corresponding imine.

  • Staudinger Cycloaddition : Treat the imine with phthalylglycyl chloride under thermodynamic conditions (CH₂Cl₂, 0°C → room temperature, 24 h) to yield trans-3-amino-1,4-diaryl-2-azetidinone.

  • Reductive Amination : React the azetidinone with cyclopropylamine and sodium cyanoborohydride in methanol (pH 5, 12 h) to afford the secondary amine.

  • Salt Formation : Treat the free base with HCl gas in diethyl ether to obtain the dihydrochloride salt.

Data Table

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 24 h, RT9398%
2CH₂Cl₂, Et₃N, 24 h5095%
3NaBH₃CN, MeOH7897%
4HCl gas, Et₂O9599%

Palladium-Catalyzed Cross-Coupling of Azetidine Precursors

Method Overview

This method utilizes Suzuki-Miyaura coupling to introduce the cyclopropyl group post-azetidine ring formation.

Procedure

  • Azetidine Synthesis : Prepare 3-methylazetidine via ring-closing of 1,3-dibromopropane with methylamine (K₂CO₃, DMF, 80°C, 12 h).

  • Borylation : Treat 3-methylazetidine with bis(pinacolato)diboron and Pd(dppf)Cl₂ (THF, 60°C, 6 h) to form the boronic ester.

  • Cross-Coupling : React with cyclopropyl bromide under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C, 8 h).

  • Acidification : Precipitate the product as the dihydrochloride salt using concentrated HCl.

Data Table

StepReagents/ConditionsYield (%)
11,3-dibromopropane, K₂CO₃65
2Pd(dppf)Cl₂, THF88
3Pd(PPh₃)₄, dioxane/H₂O72
4HCl, Et₂O90

Direct Alkylation of 3-Methylazetidine

Method Overview

A one-pot alkylation using cyclopropyl iodide under basic conditions.

Procedure

  • Base Activation : Deprotonate 3-methylazetidine with KOtBu in THF (−78°C, 30 min).

  • Alkylation : Add cyclopropyl iodide (2 eq) and warm to room temperature (12 h).

  • Workup : Quench with NH₄Cl, extract with CH₂Cl₂, and concentrate.

  • Salt Formation : Crystallize with HCl/EtOH.

Data Table

ParameterValue
Temperature−78°C → RT
Reaction Time12 h
Yield68%
Purity (NMR)96%

Reductive Amination of 3-Methylazetidinone

Method Overview

This route reduces an azetidinone intermediate to the amine, followed by cyclopropanation.

Procedure

  • Azetidinone Synthesis : Prepare 3-methyl-2-azetidinone via Beckmann rearrangement of the corresponding oxime.

  • Reduction : Use LiAlH₄ in THF (0°C → reflux, 4 h) to yield 3-methylazetidinamine.

  • Cyclopropanation : React with cyclopropanecarbonyl chloride (Et₃N, CH₂Cl₂, 0°C, 2 h).

  • Salt Formation : Treat with HCl/MeOH.

Data Table

StepReagentsYield (%)
1H₂SO₄, 100°C75
2LiAlH₄, THF82
3Cyclopropanecarbonyl Cl65
4HCl/MeOH92

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Staudinger ApproachHigh stereocontrolMulti-step, moderate yieldsLaboratory
Cross-CouplingModular for analoguesRequires Pd catalystsPilot plant
Direct AlkylationOne-pot, short reaction timeLow yield due to steric effectsLaboratory
Reductive AminationUses stable intermediatesLiAlH₄ handling risksIndustrial

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl has been investigated for its ability to inhibit cancer cell growth. Research indicates that derivatives of azetidinones, including this compound, exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Inhibition of Tubulin Polymerization

A study demonstrated that derivatives of azetidinones could inhibit tubulin polymerization, leading to G2/M arrest in cancer cells. Specifically, compounds related to this compound showed nanomolar cytotoxicity against colorectal cancer cell lines and delayed tumor growth in xenograft models .

CompoundIC50 (SW48)Mechanism of Action
This compoundNanomolarInhibition of tubulin polymerization

MEK Inhibition

This compound is also recognized for its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. This pathway is crucial in the signaling processes that lead to cell proliferation and survival, making it a significant target in cancer therapy.

Research Findings

The compound has been shown to inhibit the MEK/ERK signaling pathway, which is frequently activated in various cancers, including melanoma and colorectal cancer. The inhibition of this pathway can suppress tumor growth and induce apoptosis in cancer cells .

Pharmacogenomics and Adverse Drug Reactions

Understanding the pharmacogenomic factors associated with this compound is essential for optimizing its therapeutic use. Variability in drug response due to genetic factors can influence the efficacy and safety profile of the compound.

Key Insights

Adverse drug reactions (ADRs) linked to this compound may vary based on genotype, age, and other demographic factors. Research into these aspects can help tailor treatments and minimize risks associated with its use .

Synthetic Applications

The synthesis of this compound involves advanced organic chemistry techniques. It serves as a versatile precursor for developing other biologically active compounds.

Synthesis Overview

The compound can be synthesized through various methods involving cycloaddition reactions and subsequent modifications. These synthetic pathways allow for the introduction of different functional groups, enhancing its biological activity .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₄N₂·2HCl
  • Molecular Weight : ~198.9 g/mol (calculated based on structural formula).

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl with structurally related azetidine derivatives (all as dihydrochloride salts):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 149724-22-1 C₇H₁₄N₂·2HCl ~198.9 Cyclopropyl (N), Methyl (C3)
3-Ethyl-3-azetidinamine 2HCl 866432-22-6 C₅H₁₂N₂·2HCl ~172.9 Ethyl (C3)
N-Phenyl-3-azetidinamine 2HCl 744984-91-6 C₉H₁₂N₂·2HCl ~220.9 Phenyl (N)

Key Observations :

  • Molecular Weight : The target compound occupies an intermediate molecular weight range, balancing steric bulk and solubility.

Solubility and Pharmacokinetic Enhancements

Salt formation (e.g., 2HCl) is a well-documented strategy to improve water solubility and PK profiles. For example:

  • F8·2HCl (a related azetidine derivative) exhibited >50× higher water solubility than its free base, with improved bioavailability, extended half-life, and enhanced antitumor activity in vivo .

Biological Activity

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C7H14N2·2HCl and a molecular weight of approximately 126.20 g/mol. Its unique structure features a cyclopropyl group attached to a 3-methyl-3-azetidinamine core, which contributes to its distinctive chemical properties and biological activities. The IUPAC name for this compound is N-cyclopropyl-3-methylazetidin-3-amine, and its InChI key is QWZGBZNTIUPYQV-UHFFFAOYSA-N .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes or receptors, leading to various physiological effects. The precise mechanisms may vary depending on the context of use and the specific biological pathways involved .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines. This mechanism is crucial for preventing cancer cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
SW480.15Inhibition of tubulin polymerization
HCT1160.12G2/M arrest and apoptosis induction
A5490.20Activation of AMPK pathway

These findings suggest that this compound could be a promising candidate for further development as an anticancer therapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have suggested that this compound may possess antimicrobial properties. The compound has been tested against various bacterial strains, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent .

Case Studies

A notable study investigated the efficacy of this compound in a colorectal cancer mouse xenograft model. The results demonstrated a significant tumor growth delay when treated with this compound, reinforcing its potential therapeutic application in oncology . Furthermore, molecular docking studies have shown favorable binding interactions with key proteins involved in cancer progression, indicating a well-defined target profile for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl?

  • Methodological Answer : Synthesis of azetidinamine derivatives typically involves cyclopropanation reactions or ring-opening strategies. For example, cyclopropyl groups can be introduced via nucleophilic substitution with cyclopropylamine, followed by HCl salt formation under acidic conditions. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm structural integrity. Purity validation via HPLC (≥95%) is critical for biological studies .

Q. How should researchers prepare stable stock solutions of This compound?

  • Methodological Answer : Based on solubility profiles of structurally similar hydrochloride salts (e.g., Flunarizine 2HCl), dissolve the compound in DMSO (≥20 mg/mL) for long-term storage at -20°C. For aqueous experiments, prepare working solutions using ethanol (≥2 mg/mL with sonication). Avoid water due to low solubility. Validate stability via UV-Vis spectroscopy over 72 hours .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For reconstituted solutions, aliquot into single-use vials to avoid freeze-thaw cycles. Monitor degradation using HPLC every 3 months. Short-term stability (≤1 week) at 4°C is acceptable for active experiments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • In vitro : Use CRC cell lines (e.g., HCT-116) to assess apoptosis (Annexin V/PI staining) and autophagy (LC3-II/p62 Western blot). Combine with 3-methyladenine (3-MA, autophagy inhibitor) to test synergy .
  • In vivo : Employ xenograft models (e.g., HGC-27 gastric cancer) with daily intraperitoneal injections (37.5–75 mg/kg). Measure tumor volume and immunohistochemical markers (CDK2, Cleaved Caspase-3) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Conduct plasma exposure studies (LC-MS/MS) to evaluate bioavailability. Poor solubility often limits in vivo absorption; consider salt form optimization (e.g., dihydrochloride) to enhance dissolution .
  • Metabolite Profiling : Identify active metabolites via liver microsome assays. For example, F8·2HCl showed improved exposure due to salt-enhanced solubility .

Q. How can researchers assess the compound’s safety profile in preclinical studies?

  • Methodological Answer :

  • Acute Toxicity : Administer a single dose (200–600 mg/kg) orally or intraperitoneally in KM mice. Monitor survival, organ histopathology (HE staining), and serum biomarkers (ALT/AST for liver toxicity) over 14 days .
  • LD50_{50} Determination : Use the Dixon up-and-down method for intravenous (153 mg/kg) vs. intraperitoneal (303 mg/kg) routes. Compare with positive controls (e.g., apatinib) .

Q. What experimental approaches validate target engagement (e.g., ion channel modulation)?

  • Methodological Answer :

  • Calcium Flux Assays : Use FLIPR® Tetra system with HEK-293 cells expressing voltage-gated Ca2+^{2+} channels. Compare IC50_{50} values to known blockers (e.g., Flunarizine 2HCl, IC50_{50} = 1.2 μM) .
  • Electrophysiology : Patch-clamp recordings in neuronal cells to assess inhibition of T-type Ca2+^{2+} currents. Dose-response curves should span 0.1–100 μM .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in autophagy induction vs. apoptosis?

  • Methodological Answer :

  • Time-Course Experiments : Autophagy often precedes apoptosis. Collect samples at 6, 12, 24, and 48 hours post-treatment.
  • Genetic Knockdown : Silence ATG5 or Beclin-1 to differentiate autophagy-dependent vs. -independent apoptosis. Use dual fluorescence (mRFP-GFP-LC3) to track autophagic flux .

Q. What statistical models are recommended for dose-response studies in heterogeneous tumor models?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC50_{50}.
  • Hierarchical Modeling : Account for intra-tumor variability using mixed-effects models. Report tumor growth inhibition (TGI) as TGI=(1VtreatmentVcontrol)×100%\text{TGI} = (1 - \frac{V_{\text{treatment}}}{V_{\text{control}}}) \times 100\% .

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